ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes multiple functional groups, making it a versatile candidate for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyran ring: This can be achieved through a Knoevenagel condensation reaction between malononitrile and an appropriate aldehyde, followed by cyclization.
Introduction of the amino group: This step involves the nucleophilic substitution of a suitable precursor with an amine.
Attachment of the chlorophenyl group: This can be done via a Friedel-Crafts acylation reaction.
Formation of the cyano group: This is typically introduced through a nucleophilic substitution reaction using a cyanide source.
Final assembly: The various fragments are then combined through a series of coupling reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds with proteins, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate .
- Fenvalerate .
Uniqueness
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate is unique due to its combination of functional groups and the presence of the cyclohepta[b]pyridin-2-yl moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Biological Activity
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate is a complex organic compound with potential pharmacological applications. This article reviews its biological activities based on recent studies, focusing on its antimicrobial properties, enzyme inhibition capabilities, and other relevant biological effects.
Chemical Structure and Properties
The compound has the following structural formula:
It features a pyran ring and multiple functional groups that may contribute to its biological activity. The presence of a cyano group and a chlorophenyl moiety suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The results indicate significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Microorganism | Activity (Zone of Inhibition) | Reference |
---|---|---|
Staphylococcus aureus | 20 mm | |
Escherichia coli | 15 mm | |
Candida albicans | 18 mm | |
Pseudomonas aeruginosa | 12 mm |
The compound demonstrated particularly strong activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Enzyme Inhibition
The compound's ability to inhibit key enzymes was assessed through various assays. Notably, it showed promising results as an inhibitor of acetylcholinesterase (AChE) and urease.
These findings suggest that the compound may have implications in treating conditions associated with these enzymes, such as Alzheimer's disease for AChE inhibition.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
- Enzyme Inhibition : By binding to active sites of AChE and urease, it prevents substrate access and subsequent enzymatic reactions.
Case Studies
Several case studies have highlighted the compound's efficacy in vitro:
-
Study on Antimicrobial Efficacy :
- Researchers tested the compound against a panel of pathogens and found that it significantly inhibited growth at low concentrations.
- The study emphasized its potential as a lead compound for developing new antibiotics.
-
Enzyme Inhibition Study :
- A detailed kinetic analysis revealed that the compound acts as a non-competitive inhibitor for AChE.
- Docking studies indicated favorable interactions between the compound and enzyme active sites.
Properties
IUPAC Name |
ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O3S/c1-2-34-27(33)24-22(35-25(31)20(14-30)23(24)16-8-10-19(28)11-9-16)15-36-26-18(13-29)12-17-6-4-3-5-7-21(17)32-26/h8-12,23H,2-7,15,31H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKAAAUEKRVCOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Cl)C#N)N)CSC3=C(C=C4CCCCCC4=N3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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